molecular formula C14H17N3O B1436566 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306739-75-2

2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B1436566
M. Wt: 243.3 g/mol
InChI Key: PCUVEMROLUFQBC-UHFFFAOYSA-N
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Description

The compound “2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” is a chemical substance with the CAS number 1306739-75-2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not explicitly provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidines : Pyrimidines, including 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, are synthesized for exploring their chemical properties and potential applications. The synthesis process often involves cyclocondensation reactions, as demonstrated in the study of pyridopyrimidines (Dave & Patel, 2001).

  • Investigation of Crystal Structures : Crystal structure analysis of pyrimidines, including variants similar to 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, helps in understanding their molecular recognition processes, which is crucial for drug development (Rajam et al., 2017).

Potential Pharmacological Applications

  • Analgesic and Anti-inflammatory Agents : Some derivatives of pyrimidines, closely related to 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, are investigated for their potential as analgesic and anti-inflammatory agents (Alagarsamy, Vijayakumar, & Solomon, 2007).

  • Inhibitor of Free Radical Oxidation : Some pyrimidine derivatives are studied for their efficacy in inhibiting free radical oxidation, suggesting their potential use as antioxidants (Grabovskiy et al., 2019).

Application in Material Science

  • Crystal Engineering and Design : Pyrimidines, like 2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, are used in crystal engineering to study hydrogen bonding patterns and molecular interactions, which is significant in the design of materials with desired properties (Hemamalini, Muthiah, & Lynch, 2006).

Safety And Hazards

The safety and hazards associated with “2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not provided in the search results .

Future Directions

The future directions for the research or application of “2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” are not provided in the search results .

properties

IUPAC Name

2-(2,3-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-6-5-7-12(9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUVEMROLUFQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=C(C(=O)N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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